Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)- Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18535020
InChI: InChI=1S/C10H10N2O2/c1-6(13)12-8-2-3-9-7(4-8)5-11-10(9)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-

CAS No.:

Cat. No.: VC18535020

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)- -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name N-(1-oxo-2,3-dihydroisoindol-5-yl)acetamide
Standard InChI InChI=1S/C10H10N2O2/c1-6(13)12-8-2-3-9-7(4-8)5-11-10(9)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13)
Standard InChI Key FFMYMSNBYDGZNO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)C(=O)NC2

Introduction

Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-, also known as N-(1-Oxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, is a heterocyclic organic compound that belongs to the class of amides. It features a unique structure consisting of an isoindole ring system linked to an acetamide group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Synthesis and Chemical Reactions

The synthesis of N-(1-Oxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the formation of amide bonds between isoindole derivatives and acetamide. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures to optimize yield and purity.

This compound can undergo various chemical reactions, such as nucleophilic substitutions and condensation reactions, due to the presence of the carbonyl group in the acetamide moiety.

Biological Activities and Applications

While specific biological activities of N-(1-Oxo-2,3-dihydro-1H-isoindol-5-yl)acetamide are not extensively documented, compounds with similar structures have shown potential in pharmacology and drug development. The unique isoindole structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs with specific biological targets.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
N-(1-Oxo-2,3-dihydro-1H-isoindol-5-yl)acetamideC10H10N2O2Isoindole ring with acetamide group
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamideC10H8N2O3Additional carbonyl group in the isoindole ring
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamideNot ApplicableIndene structure instead of isoindole

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